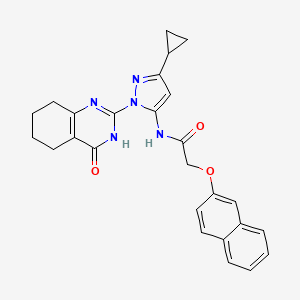

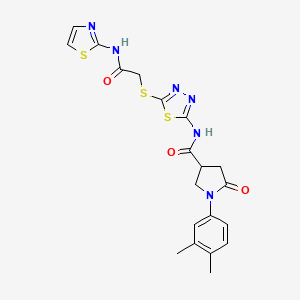

![molecular formula C21H19ClN6O3 B2725200 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 376623-40-4](/img/no-structure.png)

7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

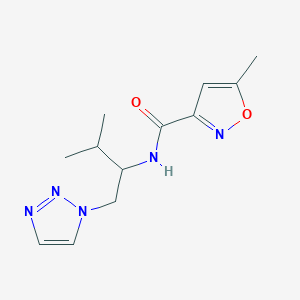

7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.

BenchChem offers high-quality 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a category that includes the compound , have been studied for their potential as multitarget drugs for neurodegenerative diseases. These compounds have been shown to act as dual-target-directed A1/A2A adenosine receptor antagonists. They have demonstrated potential for both symptomatic and disease-modifying treatment of neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Structural Characterization and Electronic Properties

The 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives have been subject to structural characterization using techniques like single crystal and powder X-ray diffraction. These studies help in understanding the intermolecular interactions and molecular geometries, which are crucial for determining the electronic properties and potential applications of these compounds (Dey et al., 2015).

Psychotropic Activity

Research has explored the psychotropic potential of compounds similar to the specified chemical. These studies aim to understand how modifications in the chemical structure can influence the psychotropic activity, potentially leading to the development of new medications for mental health conditions (Chłoń-Rzepa et al., 2013).

Antimicrobial and Anticancer Activities

Further research has been conducted on similar purine derivatives to evaluate their potential as antimicrobial and anticancer agents. These studies are essential in discovering new therapeutics for treating various types of cancers and infections (Rida et al., 2007).

Nonlinear Optical Properties for Photonic Applications

The nonlinear optical properties of hydrazone derivatives related to 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been investigated, focusing on their potential use in photonic devices. These studies are significant for advancing the field of photonics, particularly in the development of new materials with high nonlinear optical behavior (Nair et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione' involves the condensation of 2-chlorobenzylamine with 3-hydroxybenzaldehyde to form the Schiff base, which is then reacted with 1,3-dimethylbarbituric acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethylbarbituric acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Ice" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 g) in ethanol (10 mL) and add 3-hydroxybenzaldehyde (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours to form the Schiff base.", "Step 2: Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 8-9. The precipitate formed is filtered and washed with water.", "Step 3: Dissolve the obtained Schiff base in ethanol (10 mL) and add 1,3-dimethylbarbituric acid (1.5 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Add hydrochloric acid (10%) dropwise to the reaction mixture until the pH reaches 2-3. The precipitate formed is filtered and washed with water.", "Step 5: Recrystallize the obtained product from ethanol to obtain the final compound '7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione'." ] } | |

Numéro CAS |

376623-40-4 |

Nom du produit |

7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

Formule moléculaire |

C21H19ClN6O3 |

Poids moléculaire |

438.87 |

Nom IUPAC |

7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C21H19ClN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-7-3-4-9-16(14)22)20(24-18)25-23-11-13-6-5-8-15(29)10-13/h3-11,29H,12H2,1-2H3,(H,24,25)/b23-11+ |

Clé InChI |

GPRCRKHZUVYCHI-FOKLQQMPSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=CC=C4Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)

![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)